molecular formula C11H8BrNSe B1149269 5-bromo-2-pyridyl phenyl selenide CAS No. 119345-52-7

5-bromo-2-pyridyl phenyl selenide

Cat. No.: B1149269
CAS No.: 119345-52-7
M. Wt: 313
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-pyridyl phenyl selenide is a versatile organoselenium compound that serves as a critical precursor and building block in advanced chemical research. Its molecular structure, featuring a selenium atom bridged between a phenyl ring and a bromo-substituted pyridyl ring, enables its use in diverse scientific applications. In coordination chemistry, this compound acts as a valuable hemilabile ligand, capable of binding to a wide range of metal atoms from across the periodic table via its nitrogen (hard donor) and selenium (soft donor) atoms . This mixed-donor characteristic facilitates the formation of metal complexes with unique geometric and electronic properties, which are investigated for applications in catalysis, the development of nanomaterials, and the photocatalytic production of hydrogen from water . The bromine substituent on the pyridine ring provides a reactive handle for further functionalization, allowing researchers to employ cross-coupling methodologies to synthesize more complex architectures or to tailor the compound's electronic properties . Organoselenium compounds, particularly those with pyridyl scaffolds, are also of significant interest in pharmacological and materials science research due to their potential bioactivities and utility in electronic devices . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

119345-52-7

Molecular Formula

C11H8BrNSe

Molecular Weight

313

Synonyms

5-bromo-2-pyridyl phenyl selenide

Origin of Product

United States

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-bromo-2-pyridyl phenyl selenide, and how is purity ensured?

  • Methodology : The compound can be synthesized via nucleophilic substitution using sodium phenyl selenolate and halogenated pyridines. For example, analogous diaryl selenides are prepared by reacting aryl halides with sodium selenophenoxide under reflux in polar solvents like acetonitrile . Purification often involves column chromatography (e.g., silica gel) to isolate crystalline products, with yields typically around 60–70% .
  • Key Considerations : Monitor reaction progress via TLC and confirm purity using NMR and mass spectrometry.

Q. How is the crystal structure of this compound determined?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For similar diaryl selenides, hydrogen atoms are placed geometrically, and anisotropic displacement parameters refine heavy atoms (e.g., Se, Br) .
  • Data Interpretation : Bond angles and lengths (e.g., C–Se–C ~95–100°) confirm structural integrity. Compare with computational models (e.g., DFT) for validation.

Advanced Research Questions

Q. How does this compound affect DNA duplex stability, and how is this experimentally quantified?

  • Methodology : Incorporate the compound into oligonucleotides via solid-phase synthesis. Measure thermal stability using UV-melting curves (Table 1 in ).
  • Data Analysis : A Tm reduction of ~5.3°C (vs. methylated controls) indicates destabilization due to weaker Watson-Crick pairing . Use circular dichroism (CD) to assess helical distortions.
  • Contradictions : Larger Tm depressions occur with mismatched bases (e.g., dA opposite MedC), suggesting context-dependent effects .

Q. What mechanistic insights govern phenyl selenide-mediated radical cyclization in organic synthesis?

  • Methodology : Use phenyl selenides as radical precursors under photolytic or thermal conditions. For example, PhSeSiR₃ catalysts generate alkyl radicals via homolytic C–Se bond cleavage .
  • Key Findings : DFT calculations (e.g., Gaussian) show bromine abstraction from CBr₄ by phenyl selenide radicals is exergonic (−9.3 kcal/mol) . GC-MS can detect intermediates (e.g., tribromomethyl radicals) .

Q. How can phenyl selenide-modified nucleobases enhance crosslinking in DNA probes for single-nucleotide discrimination?

  • Methodology : Design probes with phenyl selenide-modified thymidine (PhSe-dT). Crosslink to target DNA via oxidative activation (e.g., H₂O₂) and analyze by gel electrophoresis .
  • Applications : Achieve sequence-specific crosslinking in plasmid DNA, enabling biomarker detection with high specificity .

Q. What are the challenges in spectroscopic ellipsometry analysis of phenyl selenide self-assembled monolayers (SAMs)?

  • Methodology : Deposit SAMs on gold via liquid-phase assembly. Model ellipsometric data (δΔ, δΨ) with an interface layer to account for substrate roughness .
  • Critical Insights : Ignoring interface effects overestimates SAM thickness by >30%. Validate with STM and XPS for accuracy .

Key Considerations for Researchers

  • Contradictions : While phenyl selenides enhance crosslinking in DNA probes , their destabilizing effect on duplexes requires careful probe design.
  • Advanced Techniques : Pair spectroscopic methods (e.g., 77Se NMR ) with computational modeling to resolve reaction intermediates.

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